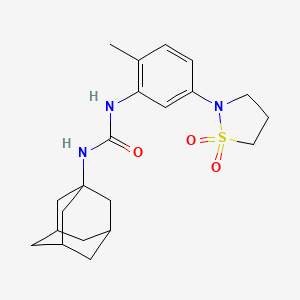
1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ureas containing the adamantane moiety typically involves the reaction of adamantane-derived isocyanates with various amines or other reactants under mild conditions. For example, a series of 1,3-disubstituted ureas featuring adamantane and pyrazole fragments were synthesized in reactions yielding high purity products. These syntheses demonstrate the feasibility of creating complex ureas with adamantane, which could be applied to the target compound (D'yachenko et al., 2019).
Molecular Structure Analysis
Adamantane-based ureas exhibit a diverse range of molecular architectures, often designed to target specific biological functions. The incorporation of adamantane is known to affect the solubility and molecular stability of these compounds, making them suitable for various applications, including as inhibitors for human soluble epoxide hydrolase (sEH) (Burmistrov et al., 2020).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions characteristic of ureas and adamantanes. Their chemical properties, such as reactivity towards specific substrates or in catalytic processes, are influenced by the adamantane structure, which imparts a unique steric and electronic environment (Danilov et al., 2021).
Physical Properties Analysis
The physical properties of adamantane-containing ureas, such as melting points and solubility in water, are crucial for their application. These properties are often tailored during synthesis by altering substituents on the urea or adamantane moieties to achieve the desired solubility and thermal properties. For instance, modifications to the adamantane-based ureas have been shown to reduce melting points and increase solubility in water, enhancing their potential for biological applications (Butov et al., 2017).
Chemical Properties Analysis
The chemical properties, such as the ability to act as inhibitors for specific enzymes, are of significant interest. The structure-activity relationship (SAR) studies on adamantane-containing ureas have demonstrated their potential as potent inhibitors, with modifications to the urea group affecting potency and selectivity. These compounds' ability to inhibit soluble epoxide hydrolase (sEH) has been a particular focus, with several studies reporting on their efficacy and potential therapeutic applications (Rose et al., 2010).
Applications De Recherche Scientifique
Synthesis and Properties
The synthesis of 1,3-disubstituted ureas incorporating adamantane and pyrazole fragments demonstrates the compound's utility in creating inhibitors with specific biological activities. For instance, the series containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments exhibited inhibitory activity towards human soluble epoxide hydrolase (sEH), highlighting its potential in medical research aimed at developing treatments for diseases associated with the epoxide hydrolase pathway (D'yachenko et al., 2019).
Antimicrobial and Anti-Proliferative Activities
The compound's derivatives have shown significant antimicrobial and anti-proliferative activities. A study synthesizing novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives revealed marked broad-spectrum antibacterial activities and potent anti-proliferative activity against human tumor cell lines, suggesting its relevance in developing new antimicrobial and cancer treatment strategies (Al-Mutairi et al., 2019).
Inhibition of Soluble Epoxide Hydrolase
Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has provided valuable insights into their role in inhibiting the human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. These inhibitors have shown substantial improvements in pharmacokinetic parameters, indicating their potential in therapeutic applications for conditions related to sEH activity (Rose et al., 2010).
Development of sEH Inhibitors
Further exploration into N,N'-disubstituted ureas as sEH inhibitors revealed compounds with low nanomolar to picomolar activities against recombinant human sEH. These findings underscore the compound's applicability in developing sEH inhibitors with improved pharmacological profiles, potentially benefiting cardiovascular and inflammatory disease treatments (Hwang et al., 2007).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWCLQKBFVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)
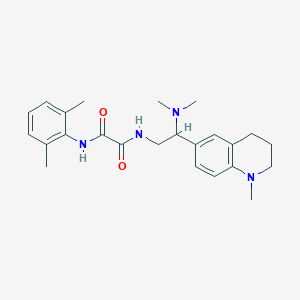

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)
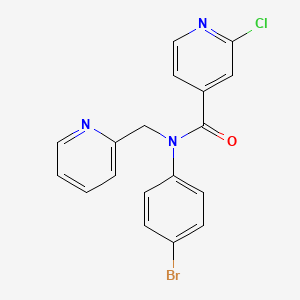
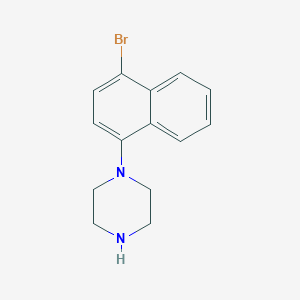
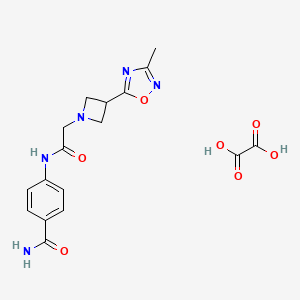
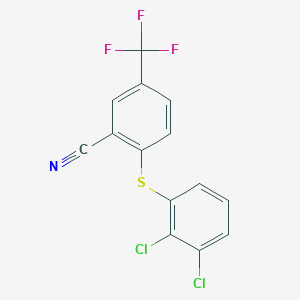
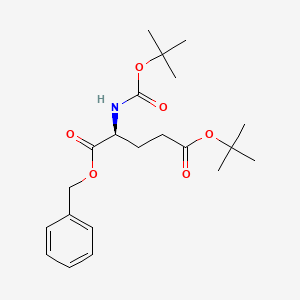

![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)